molecular formula C15H14N2OS B5873210 3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione

3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione

Cat. No.: B5873210
M. Wt: 270.4 g/mol
InChI Key: OUEXSNREYGYBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and thiolation. One common method includes:

    Condensation Reaction: 2-aminophenol reacts with an aldehyde (such as 2-methylbenzaldehyde) in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO).

    Cyclization: The intermediate formed undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thione group.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methylanilino)methyl]-1,3-benzoxazole-2-one: Similar structure but with an oxygen atom instead of sulfur.

    2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a benzoxazole ring.

Uniqueness

3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione is unique due to the presence of both the benzoxazole ring and the thione group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-[(2-methylanilino)methyl]-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11-6-2-3-7-12(11)16-10-17-13-8-4-5-9-14(13)18-15(17)19/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEXSNREYGYBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCN2C3=CC=CC=C3OC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.